Cytidine, 3'-azido-5-chloro-2',3'-dideoxy-
Description
Historical Context of Dideoxynucleosides as Antiviral Agents
The journey of antiviral drug discovery was significantly advanced by the emergence of the HIV/AIDS pandemic in the early 1980s. elsevier.es This public health crisis spurred intensive research efforts, leading to the discovery of dideoxynucleoside (ddN) analogs as potent antiviral agents. elsevier.es Unlike natural deoxynucleosides, which have a hydroxyl group at the 3' position of the sugar ring essential for forming the phosphodiester bonds that create the backbone of DNA, dideoxynucleosides lack this group.
When a dideoxynucleoside analog is incorporated into a growing viral DNA chain by a viral reverse transcriptase, it acts as a chain terminator because no further nucleotides can be added. This effectively halts viral replication. drugbank.com
The first major breakthrough in this class was azidothymidine (AZT), or zidovudine, which was approved in 1987 as the first treatment for HIV. techtarget.com AZT was initially synthesized as a potential anticancer agent but was later found to have potent activity against HIV. elsevier.es The success of AZT paved the way for the development of a series of other dideoxynucleoside analogs for HIV treatment, including didanosine (B1670492) (ddI), zalcitabine (B1682364) (ddC), and stavudine (B1682478) (d4T). elsevier.esdrugbank.com
The early history of antiviral research was often marked by fortuitous discoveries, with compounds originally designed for cancer treatment, such as 5-iodo-2'-deoxyuridine (idoxuridine), finding new life as antiviral agents. elsevier.es The development of acyclovir, a highly selective drug against herpes simplex virus, was another major milestone that demonstrated the potential for targeted antiviral therapy. elsevier.es
The Role of Azido- and Halogen-Substituted Nucleosides in Drug Discovery
The strategic addition of azido (B1232118) (N₃) and halogen (e.g., fluorine, chlorine, bromine, iodine) groups to nucleoside analogs has been a highly successful strategy in medicinal chemistry to enhance their therapeutic properties.
Azido-Substituted Nucleosides: The azido group is a key feature in several potent nucleoside analogs. The 3'-azido group, as seen in AZT, is crucial for its chain-terminating activity. nih.gov More recently, 4'-azido-substituted nucleosides have shown significant promise. acs.org For instance, 4'-azidothymidine (B1666319) was found to be active against HIV mutants that were resistant to AZT. nih.gov The 4'-azido group can stabilize the conformation of the sugar ring, which may enhance the efficiency of its phosphorylation by cellular kinases, a necessary step for its activation. acs.org Azido-nucleosides are not only explored for their antiviral properties but also for their potential to augment radiation damage in cancer cells. nih.gov
Halogen-Substituted Nucleosides: The incorporation of halogens into the nucleobase can significantly alter a molecule's biological activity. acs.org Halogenation can affect the molecule's size, conformation, and ability to interact with target enzymes. acs.orgoup.com For example, 5-fluorouracil (B62378) and its nucleoside analog floxuridine (B1672851) are widely used in cancer chemotherapy. mdpi.com The fluorine atom is often used as a bioisostere of a hydrogen atom or a hydroxyl group, influencing the molecule's binding affinity to its target. oup.com
In antiviral research, halogenated nucleosides have also demonstrated significant activity. nih.gov For example, 5-iodo-2'-deoxyuridine was one of the first antiviral agents discovered. elsevier.es The development of halogenated compounds continues to be an active area of research, with several halogen-containing drugs being approved for various diseases in recent years. nih.gov
Overview of Pyrimidine (B1678525) Nucleoside Analogs
Pyrimidine nucleoside analogs are a major class of therapeutic agents that are structurally similar to the natural pyrimidine nucleosides: cytidine (B196190), thymidine (B127349), and uridine. rroij.com These analogs act as antimetabolites, interfering with the synthesis of nucleic acids or being incorporated into DNA or RNA to induce cytotoxicity or viral chain termination. mdpi.comtandfonline.com
They are fundamental in the treatment of various cancers, particularly hematological malignancies and solid tumors. tandfonline.com Gemcitabine and cytarabine (B982) are prominent examples of pyrimidine nucleoside analogs used in oncology. mdpi.com
In antiviral therapy, pyrimidine analogs are also crucial. rroij.com For example, lamivudine (B182088) (3TC), a cytidine analog, is a key component of HIV and hepatitis B treatment. drugbank.com The versatility of the pyrimidine scaffold allows for numerous chemical modifications to optimize antiviral activity and reduce toxicity. rroij.com Researchers have explored various substitutions on the pyrimidine ring, such as at the C-5 position, to develop new agents against a range of pathogens, including mycobacteria. mdpi.com
The effectiveness of these analogs depends on their cellular uptake by nucleoside transporters and their subsequent intracellular phosphorylation to the active triphosphate form. tandfonline.com
Significance of Cytidine, 3'-azido-5-chloro-2',3'-dideoxy- within this Landscape
While specific research on Cytidine, 3'-azido-5-chloro-2',3'-dideoxy- is not extensively documented in publicly available literature, its structure allows for an informed discussion of its potential significance. This compound combines several key features known to impart potent biological activity in other nucleoside analogs:
2',3'-Dideoxy Core: As established, this structure is the basis for chain-termination of DNA synthesis, a proven mechanism for antiviral activity against reverse transcriptase-dependent viruses like HIV. drugbank.com
3'-Azido Group: This modification, famously present in AZT, is a powerful chain-terminating moiety and is associated with potent anti-HIV activity. nih.govnih.gov
5-Chloro Substitution: Halogenation at the 5-position of the pyrimidine ring is a common strategy in drug design. In the related compound, 3'-azido-2',3'-dideoxy-5-fluorouridine, this modification has been explored for anticancer activity. nih.gov The 5-chloro substitution in a cytidine analog could enhance its binding to target enzymes or alter its metabolic stability.
Cytidine Analog: As a mimic of deoxycytidine, it would be expected to compete with the natural nucleoside for incorporation into DNA by viral polymerases.
Given these structural elements, Cytidine, 3'-azido-5-chloro-2',3'-dideoxy- represents a logical combination of proven pharmacophores. Its design falls within the established principles of creating potent antiviral and potentially anticancer agents. The synthesis and evaluation of such compounds are a standard approach in the field of medicinal chemistry to explore new therapeutic possibilities and to understand the structure-activity relationships of nucleoside analogs. The combination of the 3'-azido group with a 5-halogen on a dideoxycytidine scaffold makes it a compound of interest for screening against various viruses and cancer cell lines.
Structure
2D Structure
3D Structure
Properties
CAS No. |
127492-31-3 |
|---|---|
Molecular Formula |
C9H11ClN6O3 |
Molecular Weight |
286.67 g/mol |
IUPAC Name |
4-amino-1-[(2R,4S,5S)-4-azido-5-(hydroxymethyl)oxolan-2-yl]-5-chloropyrimidin-2-one |
InChI |
InChI=1S/C9H11ClN6O3/c10-4-2-16(9(18)13-8(4)11)7-1-5(14-15-12)6(3-17)19-7/h2,5-7,17H,1,3H2,(H2,11,13,18)/t5-,6+,7+/m0/s1 |
InChI Key |
KZWNMZZXEWOPAS-RRKCRQDMSA-N |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=C(C(=NC2=O)N)Cl)CO)N=[N+]=[N-] |
Canonical SMILES |
C1C(C(OC1N2C=C(C(=NC2=O)N)Cl)CO)N=[N+]=[N-] |
Origin of Product |
United States |
Molecular Mechanisms of Action of Cytidine, 3 Azido 5 Chloro 2 ,3 Dideoxy
Cellular Uptake and Phosphorylation Pathways
For Cytidine (B196190), 3'-azido-5-chloro-2',3'-dideoxy- to exert its biological effect, it must first be transported into the target cell and then biochemically activated through phosphorylation. This activation cascade converts the prodrug nucleoside into its pharmacologically active triphosphate form.
Nucleoside analogs generally enter cells via passive diffusion or, more efficiently, through carrier-mediated transport by human nucleoside transporters (hNTs). nih.gov Once inside the cell, they become substrates for cellular kinases, which catalyze the addition of phosphate (B84403) groups. This metabolic conversion is a critical determinant of their activity. nih.gov
The initial and rate-limiting step in the activation of deoxycytidine analogs is the phosphorylation of the 5'-hydroxyl group to form the 5'-monophosphate derivative. This reaction is primarily catalyzed by the cellular enzyme deoxycytidine kinase (dCK). nih.gov dCK is a key enzyme in the nucleoside salvage pathway, responsible for phosphorylating natural deoxynucleosides like deoxycytidine, deoxyadenosine, and deoxyguanosine. nih.gov The efficiency of a deoxycytidine analog as a substrate for dCK is a crucial factor in its subsequent anabolic pathway.
Studies on similar 3'-azido nucleosides have shown that the structure of the analog influences its interaction with the kinase. For instance, in T-lymphoid H9 cells, resistance to 3'-azido-2',3'-dideoxythymidine (AZT) has been linked to a deficiency in dCK, which also resulted in cross-resistance to deoxycytidine analogs. nih.gov This finding underscores the essential role of dCK in the activation of this class of compounds. The absence or reduced activity of dCK can prevent the formation of the necessary monophosphate metabolite, thereby rendering the nucleoside analog inactive. nih.gov
Following the initial phosphorylation by dCK, the resulting monophosphate must undergo two further phosphorylation steps to yield the active triphosphate metabolite. These subsequent phosphorylations are carried out by other cellular kinases. Nucleoside monophosphate kinases (NMPKs) catalyze the conversion of the monophosphate to a diphosphate (B83284), and nucleoside diphosphate kinases (NDPKs) complete the process by converting the diphosphate to the triphosphate form. nih.gov
Interaction with Viral Polymerases (e.g., Reverse Transcriptase)
The primary target of many antiviral nucleoside analogs, including those with a 3'-azido modification, is the viral reverse transcriptase (RT). This enzyme is essential for retroviruses as it transcribes the viral RNA genome into a DNA copy, which can then be integrated into the host cell's genome. The activated triphosphate form of Cytidine, 3'-azido-5-chloro-2',3'-dideoxy- interferes with this process through two main mechanisms.
The fundamental mechanism of action for 3'-azido nucleosides is the termination of the growing DNA chain. nih.govnih.gov DNA polymerases extend a DNA strand by catalyzing the formation of a phosphodiester bond between the 3'-hydroxyl group of the last nucleotide in the chain and the 5'-phosphate group of an incoming deoxynucleoside triphosphate (dNTP). nih.gov
The triphosphate of Cytidine, 3'-azido-5-chloro-2',3'-dideoxy- is recognized by the viral polymerase and incorporated into the nascent DNA strand. However, once incorporated, it halts further elongation because it possesses an azido (B1232118) (-N₃) group at the 3' position instead of the required hydroxyl (-OH) group. nih.govnih.gov The absence of the 3'-hydroxyl group makes it impossible for the polymerase to add the next nucleotide, leading to the irreversible termination of DNA synthesis. nih.gov This premature termination of the proviral DNA is a potent mechanism for inhibiting viral replication. Studies on various 3'-modified dNTPs confirm that modifications at this position are effective at terminating DNA synthesis mediated by multiple polymerases. nih.gov
In addition to acting as chain terminators upon incorporation, the triphosphate analogs also function as competitive inhibitors of the polymerase enzyme. nih.govnih.gov The triphosphate form of the drug, being structurally similar to the natural dNTP (in this case, deoxycytidine triphosphate or dCTP), competes with it for binding to the active site of the reverse transcriptase. nih.gov
Table 1: Enzyme Inhibition Data for Related Azido-Nucleoside Triphosphates
This table presents kinetic data for the triphosphate forms of related 3'-azido nucleosides, illustrating their inhibitory activity against viral and cellular polymerases. Data for the specific 5-chloro derivative is not available in the cited literature.
| Compound | Enzyme | Inhibition Type | Ki (Inhibition Constant) | IC50 (50% Inhibitory Conc.) | Reference |
| 3'-azido-3'-deoxythymidine-5'-triphosphate (AZTTP) | HIV Reverse Transcriptase | Competitive | - | ~100-fold lower than for DNA Pol α | nih.gov |
| 3'-azido-2',3'-dideoxyuridine-5'-triphosphate (AzddUTP) | HIV-1 Reverse Transcriptase | Competitive | Similar to AZTTP | - | nih.gov |
| 3'-azido-3'-deoxythymidine-5'-triphosphate (AZTTP) | DNA Polymerase γ | Competitive | - | >100 µM | nih.govnih.gov |
Interaction with Cellular DNA Polymerases
A critical aspect of the therapeutic profile of a nucleoside analog is its selectivity. Ideally, the compound should potently inhibit the viral polymerase while having minimal effect on the host's cellular DNA polymerases, which are essential for normal cell function and division. The primary cellular polymerases are DNA polymerase α (involved in DNA replication initiation), δ (involved in lagging strand synthesis), and γ (the mitochondrial DNA polymerase).
The triphosphate of 3'-azido nucleosides generally shows significantly lower affinity for cellular DNA polymerases compared to viral reverse transcriptase. nih.gov For instance, AZT triphosphate competes for HIV reverse transcriptase about 100-fold more effectively than for cellular DNA polymerase alpha. nih.gov This differential affinity is a cornerstone of its selective antiviral action.
However, inhibition of cellular polymerases, particularly DNA polymerase gamma, can occur and is often linked to drug toxicity. nih.govnih.gov The 5'-triphosphates of some 3'-azido-3'-deoxythymidine analogs have been shown to be competitive inhibitors of DNA polymerase gamma. nih.gov Unlike their interaction with reverse transcriptase, some studies suggest that certain azido-triphosphates like AZTTP inhibit polymerase gamma without being incorporated, acting purely as competitive inhibitors, whereas other dideoxynucleoside triphosphates are incorporated and cause chain termination. nih.gov The incorporation of azido-nucleosides into the cellular DNA of a human leukemic cell line has been detected, although it may not always correlate directly with cytotoxicity, suggesting that cellular repair mechanisms might play a role in mitigating the effects. nih.gov The specific impact of the 5-chloro substitution on the interaction of 3'-azido-2',3'-dideoxycytidine with these cellular enzymes would require dedicated investigation.
Biological Activities of Cytidine, 3 Azido 5 Chloro 2 ,3 Dideoxy in Preclinical Studies
In Vitro Antiviral Spectrum and Efficacy
While direct studies on the antiviral spectrum of 3'-azido-5-chloro-2',3'-dideoxycytidine are not available in the provided search results, research on similar dideoxynucleoside analogs provides insight into their potential antiviral activities.
There is no specific information available regarding the in vitro activity of 3'-azido-5-chloro-2',3'-dideoxycytidine against the Hepatitis B Virus.
Studies on related compounds, such as 3'-azido-2',3'-dideoxy-5-methylcytidine (CS-92), have shown potent and selective inhibition of HIV-1 reverse transcriptase and replication in human lymphocytes and macrophages. The EC50 for CS-92 in HIV-1-infected human peripheral blood mononuclear cells was 0.09 microM, and in HIV-1-infected human macrophages, the EC50 was 0.006 microM nih.gov. This compound was also found to be effective against HIV-2 in lymphocytes nih.gov. However, the replication of Friend murine virus was only weakly inhibited by CS-92 nih.gov.
Another related compound, 3'-azido-2',3'-dideoxythymidine (AzddThd), has demonstrated pronounced activity against Moloney murine sarcoma virus (MSV)-induced transformation of murine C3H cells in vitro and MSV-induced tumor development in newborn NMRI mice in vivo nih.gov.
In comparative studies, the antiviral and cytostatic activities of dideoxynucleoside analogs have been shown to be highly dependent on the cell species. For instance, 3'-azido-2',3'-dideoxythymidine (AzddThd) and 2',3'-dideoxycytidine (ddCyd) are considerably more cytostatic to human cell lines (e.g., Raji, Molt/4F, ATH8) than to murine cells like L1210 nih.gov. The intracellular metabolism of these compounds also differs, with ddCyd being more extensively phosphorylated to its active triphosphate form in human cells compared to murine cells nih.gov. In human lymphoid cells, substantially higher levels of ddCTP are achieved compared to AzddTTP, which may have therapeutic implications nih.gov.
The table below summarizes the in vitro anti-HIV-1 activity of a related compound, 3'-azido-2',3'-dideoxy-5-methylcytidine (CS-92).
| Cell Type | EC50 (µM) |
| Human PBM cells | 0.09 |
| Human macrophages | 0.006 |
Anticancer Activity in Cell Line Models
Specific data on the anticancer activity of 3'-azido-5-chloro-2',3'-dideoxycytidine in cell line models is not available. However, studies on other dideoxynucleoside analogs provide insights into the potential cytotoxic and antiproliferative effects of this class of compounds.
Research on phosphoramidate (B1195095) derivatives of 3'-azido-2',3'-dideoxy-5-fluorouridine has demonstrated cytotoxic activity in several human cancer cell lines. Specifically, a phosphoramidate with an N-ethyl substituent showed the highest activity in cervical (HeLa), oral (KB), and breast (MCF-7) cancer cells, with its activity being much higher than the parent nucleoside nih.gov. Another derivative with an N-propargyl substituent also exhibited good activity in these cell lines nih.gov.
The nucleoside analog 2',3'-dideoxycytidine (ddC) has been shown to inhibit the in vitro and in vivo proliferation of B16 melanoma cells that overexpress DNA polymerase beta nih.gov. The cytotoxic effect is believed to result from the incorporation of the chain terminator into DNA, which is favored by the perturbed replicative machinery in these cancer cells nih.gov.
Furthermore, 5-Aza-2'-deoxycytidine (5-AZA-CdR) has been shown to inhibit DNA methylation, DNA synthesis, and cell growth in several human neuroblastoma cell lines, suggesting its potential as a chemotherapeutic agent for neuroblastoma nih.gov.
The table below presents the cytotoxic activity of phosphoramidate derivatives of a related compound, 3'-azido-2',3'-dideoxy-5-fluorouridine, in various human cancer cell lines.
| Compound | Cell Line | Activity |
| Phosphoramidate 13 (N-ethyl substituent) | HeLa (Cervical) | High |
| KB (Oral) | High | |
| MCF-7 (Breast) | High | |
| Phosphoramidate 17 (N-propargyl substituent) | HeLa (Cervical) | Good |
| KB (Oral) | Good | |
| MCF-7 (Breast) | Good |
Structure Activity Relationship Sar Studies of Cytidine, 3 Azido 5 Chloro 2 ,3 Dideoxy Analogs
Influence of 3'-Azido Group Modifications on Biological Activity
The 3'-azido (N₃) group is a cornerstone modification in the development of potent nucleoside reverse transcriptase inhibitors (NRTIs). Its success is famously exemplified by 3'-azido-3'-deoxythymidine (AZT or Zidovudine), the first drug approved for the treatment of HIV. nih.govnih.gov The introduction of the azido (B1232118) group at the 3'-position of the deoxyribose sugar serves as a critical chain terminator. nih.gov After intracellular phosphorylation to its 5'-triphosphate form, the nucleoside analog is incorporated by viral reverse transcriptase into the growing DNA chain. Since the 3'-azido group replaces the essential 3'-hydroxyl (OH) group, no further phosphodiester bond can be formed, leading to the termination of DNA elongation. nih.gov
The chemical properties of the azido group contribute significantly to its effectiveness. It is a linear, relatively small, and electronegative moiety that can be accommodated within the active site of the enzyme. nih.gov This substitution can enhance the stability of the nucleoside analog and may make it less susceptible to recognition and excision by viral proofreading mechanisms. nih.gov
Impact of 5-Position Halogenation on Efficacy and Selectivity
Halogenation at the C-5 position of the pyrimidine (B1678525) ring is a common strategy to modulate the biological properties of nucleoside analogs. The introduction of a halogen atom—such as fluorine (F), chlorine (Cl), bromine (Br), or iodine (I)—can significantly impact a compound's efficacy, selectivity, and metabolic stability.
Research has shown that adding a chlorine atom at the 5-position can enhance anti-HIV potential while reducing toxicity in some 4'-azido-2'-deoxyuridine analogs. nih.gov In another study, carbocyclic analogs of 5-halocytosines, including 5-chloro and 5-bromo derivatives, were found to be active against herpes simplex virus (HSV). nih.gov Specifically, C-5-iodo-2'-deoxycytidine showed the greatest activity against HSV-1 in one model. nih.gov The nature of the halogen is crucial; for instance, 5-bromocarbodine was found to be less active than its parent compound against influenza virus. nih.gov
The mechanism behind this enhanced activity can be multifactorial. Halogenation can alter the electronic properties of the pyrimidine base, affecting its base-pairing capabilities and interaction with viral enzymes. Furthermore, 5-halogenation has been shown to strengthen the N-glycosidic bond, which links the base to the sugar. nih.gov The stability of this bond increases with the size of the halogen substituent (I > Br > Cl > F), which can influence the analog's metabolism and persistence in its active form. nih.gov The concept of halogen bonding, a non-covalent interaction between the halogen atom and a Lewis base (like a backbone carbonyl oxygen in a protein), is also a key consideration in rational drug design and can contribute to enhanced binding affinity and specificity for the target enzyme. acs.org
| Compound/Analog Class | Halogen at C-5 | Target Virus/Enzyme | Observed Effect on Activity | Reference |
| 4'-azido-2'-deoxyuridine | Chloro | HIV | Enhanced anti-HIV potential, reduced toxicity | nih.gov |
| Carbocyclic 2'-deoxycytidine | Bromo | Herpes Simplex Virus | Active against HSV-1 | nih.gov |
| Carbocyclic 2'-deoxycytidine | Iodo | Herpes Simplex Virus | Potent activity against HSV-1 | nih.gov |
| Uridine Analogues | F, Cl, Br, I | N/A (Stability Study) | Increased glycosidic bond stability with halogen size | nih.gov |
Stereochemistry and Conformational Analysis in Biological Activity
The three-dimensional structure of a nucleoside analog is paramount to its biological function. This includes both the absolute stereochemistry and the conformational flexibility of the sugar ring, often referred to as "sugar pucker." The furanose ring of a nucleoside is not planar and exists in a dynamic equilibrium between two major conformations: North (N-type, C3'-endo) and South (S-type, C2'-endo). capes.gov.bracs.org
For a nucleoside analog to be successfully incorporated by a DNA polymerase, its sugar moiety must be able to adopt a specific conformation within the enzyme's active site. During the process of DNA synthesis, the sugar pucker of the primer terminus typically needs to transition to a C3′-endo (North) conformation for the nucleophilic attack to occur. nih.gov Modifications to the sugar ring that lock it into an unfavorable C2′-endo (South) pucker can inhibit this process and terminate chain elongation. nih.gov
The stereochemistry of substituents profoundly influences this conformational preference. For example, the introduction of an electronegative atom like fluorine can govern the ring pucker. capes.gov.br Studies on 2'-fluoro-modified nucleosides show that 2′-deoxy-2′-fluoroarabinofuranosyl uracil (B121893) (U2′F(ara)), which has the fluorine in the "up" position, favors the C2′-endo conformation, which is more DNA-like. nih.gov Conversely, 2′-deoxy-2′-fluororibofuranosyl uracil (U2′F(ribo)), with fluorine in the "down" position, favors the C3′-endo conformation, which is more RNA-like. nih.gov
Therefore, the stereochemical configuration of the 3'-azido group and any other substituents on the 2',3'-dideoxy sugar ring of cytidine (B196190) analogs directly impacts the preferred sugar pucker. This, in turn, dictates how well the analog fits into the active site of the target polymerase and its subsequent ability to function as an inhibitor. Rigidly fixing the conformation into a biologically favorable (e.g., North) or unfavorable (e.g., South) pucker through chemical design is a key strategy in developing highly potent and selective nucleoside analogs. acs.org
Base and Sugar Ring Modifications
Beyond the specific modifications at the 3'- and 5-positions, a wide array of other structural changes to both the pyrimidine base and the sugar ring have been explored to optimize the activity of nucleoside analogs. nih.gov
Sugar Ring Modifications: The dideoxyribose scaffold is central to the identity of this class of compounds, but it too can be altered. A significant modification involves replacing the furanose ring oxygen with a carbon atom, creating carbocyclic nucleosides. nih.gov These analogs are often more resistant to enzymatic degradation by phosphorylases, which can lead to improved metabolic stability. Other modifications include the introduction of double bonds, as in 2',3'-didehydro-2',3'-dideoxynucleosides (d4Ns), or the substitution of other sugar carbons with heteroatoms. nih.govresearchgate.net The goal of these modifications is often to constrain the sugar conformation, enhance stability, or improve pharmacokinetic properties. rsc.orgmdpi.com Combining beneficial modifications, such as a 4'-azido group on the sugar with a 5-chloro group on the base, represents a powerful strategy for developing next-generation nucleoside inhibitors with superior potency and reduced toxicity. nih.gov
Cellular Pharmacology and Metabolic Profiling Preclinical Investigations
Intracellular Anabolism and Catabolism
The balance between anabolic and catabolic processes dictates the intracellular concentration and persistence of active drug metabolites. For many pyrimidine (B1678525) nucleoside analogs, efficient anabolic phosphorylation is crucial for their therapeutic effects, while catabolism can limit their efficacy.
In studies of related 2',3'-dideoxycytidine (ddC) analogs in human monocyte-derived macrophages, it has been observed that these compounds can be resistant to catabolism. nih.gov Unlike natural deoxycytidine (dCyd), which undergoes significant catabolism to dihydrouracil (B119008) (DHU) via intermediate metabolites like deoxyuridine (dUrd) and uracil (B121893) (Ura), ddC shows no detectable catabolites over a 24-hour period. nih.gov This lack of catabolism allows for the unopposed accumulation of its anabolic products. nih.gov This resistance to degradation is considered a significant factor in achieving therapeutic concentrations of the active nucleotide forms. nih.gov It is proposed that a lack of, or inhibition of, catabolic pathways is as important as efficient anabolism for the therapeutic success of pyrimidine nucleoside analogs. nih.gov
Formation of Nucleotide Derivatives (e.g., Monophosphate, Diphosphate (B83284), Triphosphate)
The biological activity of nucleoside analogs is contingent upon their intracellular phosphorylation to the corresponding 5'-monophosphate, -diphosphate, and -triphosphate derivatives. This multi-step phosphorylation is mediated by host cell kinases.
For the related compound 3'-azido-2',3'-dideoxyuridine (B1200160) (AzdU), the 5'-monophosphate (AzdU-MP) is the predominant intracellular metabolite, accounting for a significant portion of the intracellular radioactivity in human peripheral blood mononuclear cells (PBMC) and bone marrow cells (BMC). nih.gov The corresponding diphosphate and triphosphate levels are substantially lower, often by a factor of 10 to 100, compared to the monophosphate form. nih.gov Notably, in some cell types, such as human BMC, the triphosphate form may not be detectable at all. nih.gov
The general pathway for the activation of dideoxynucleoside analogs like 3'-azido-5-chloro-2',3'-dideoxycytidine involves sequential phosphorylation. The initial phosphorylation to the monophosphate is often the rate-limiting step. Subsequent phosphorylations to the diphosphate and ultimately the active triphosphate form are necessary for the compound to exert its effect, typically through the inhibition of viral or cellular polymerases.
Pathways of Unique Metabolite Formation (e.g., Diphosphohexose Derivatives)
Beyond the canonical phosphorylation pathway, some nucleoside analogs can be shunted into unique metabolic pathways, leading to the formation of unconventional derivatives. A notable example is the formation of 5'-O-diphosphohexose derivatives.
In studies with AzdU, novel metabolites were identified as 3'-azido-2',3'-dideoxyuridine-5'-O-diphosphoglucose and 3'-azido-2',3'-dideoxyuridine-5'-O-diphospho-N-acetylglucosamine. nih.gov These derivatives were formed in significant amounts in both PBMC and BMC, constituting up to 20-30% of the total AzdU metabolites after a 48-hour incubation. nih.gov The formation of these compounds was confirmed by the incorporation of radiolabeled glucose. nih.gov These diphosphohexose derivatives are relatively stable, with a long intracellular half-life, and their formation represents a significant alternative metabolic pathway for AzdU. nih.gov
Role of Salvage Pathway Enzymes in Analog Activation
The activation of many nucleoside analogs relies on the cellular salvage pathways for nucleotides. These pathways utilize pre-formed nucleosides and bases to synthesize nucleotides. Key enzymes in the pyrimidine salvage pathway include thymidine (B127349) kinase (TK) and deoxycytidine kinase (dCK), which are often responsible for the initial phosphorylation of nucleoside analogs.
The efficiency of these salvage pathway enzymes can significantly impact the therapeutic index of a nucleoside analog. For instance, the anti-neoplastic activity of various 3'-azido and 3'-amino analogues of 5-substituted pyrimidine deoxyribonucleosides has been demonstrated in murine L1210 and sarcoma 180 neoplastic cells. nih.gov The activity of these compounds is dependent on their recognition and phosphorylation by cellular kinases.
Furthermore, in some organisms, such as the parasite Trypanosoma brucei, pyrimidine salvage enzymes like thymidine kinase are essential for the de novo biosynthesis of deoxypyrimidine nucleotides, highlighting the critical role of these enzymes in nucleotide metabolism. escholarship.org The regulation of salvage pathway enzymes is also linked to cellular processes like apoptosis. nih.gov For many anticancer and antiviral nucleoside analogs, their selective activation in target cells or tissues is a key aspect of their clinical utility.
Computational and Structural Biology Studies
Molecular Modeling and Docking Simulations for Enzyme Interactions
Molecular modeling and docking simulations are powerful computational tools used to predict the binding mode and affinity of a ligand, such as Cytidine (B196190), 3'-azido-5-chloro-2',3'-dideoxy-, to a biological macromolecule, typically a protein enzyme. These simulations provide a three-dimensional representation of the ligand-enzyme complex, highlighting key interactions that contribute to binding.
In the context of nucleoside analogs like Cytidine, 3'-azido-5-chloro-2',3'-dideoxy-, a primary target for docking studies is viral reverse transcriptase (RT). The triphosphate form of the nucleoside analog acts as a competitive inhibitor of the natural substrate, deoxycytidine triphosphate (dCTP), and as a chain terminator upon incorporation into the growing viral DNA chain.
Molecular docking studies involve placing the ligand into the active site of the enzyme and evaluating the potential binding poses based on a scoring function. This function estimates the free energy of binding, considering factors such as electrostatic interactions, hydrogen bonding, van der Waals forces, and desolvation penalties. For Cytidine, 3'-azido-5-chloro-2',3'-dideoxy-triphosphate, docking simulations would model its interaction with the dNTP-binding pocket of a viral RT. Key interactions would likely involve the triphosphate moiety with magnesium ions and conserved residues in the active site, the cytosine base with the template strand, and the sugar moiety with adjacent amino acids. The 5-chloro substituent on the cytosine base is of particular interest as it can influence the electronic properties and steric interactions within the binding pocket. Molecular orbital analysis can reveal how modifications to the cytidine ring, such as the introduction of a chloro group, can lower the Lowest Unoccupied Molecular Orbital (LUMO), potentially affecting its reactivity. nih.gov
Computational techniques such as molecular dynamics (MD) simulations can further refine the docked poses and provide insights into the dynamic behavior of the ligand-enzyme complex over time. nih.gov These simulations can reveal conformational changes in both the ligand and the enzyme upon binding and help to identify stable binding modes.
Conformational Analysis of the Nucleoside and its Derivatives
The biological activity of nucleoside analogs is intrinsically linked to their three-dimensional structure, particularly the conformation of the furanose (sugar) ring and the orientation of the nucleobase relative to the sugar (the glycosidic bond torsion angle). Conformational analysis aims to determine the preferred spatial arrangements of the molecule.
The introduction of a bulky and electronegative 3'-azido group is known to influence the sugar pucker. In many 3'-azido-2',3'-dideoxynucleosides, the sugar ring tends to favor a C3'-endo (North) conformation. This conformational preference can mimic the sugar pucker of the incoming nucleotide during polymerization, facilitating its incorporation by viral polymerases.
A summary of key conformational features is presented in the table below:
| Feature | Description | Probable Conformation in Cytidine, 3'-azido-5-chloro-2',3'-dideoxy- |
| Sugar Pucker | The out-of-plane bending of the furanose ring atoms. | Predominantly C3'-endo (North) conformation, influenced by the 3'-azido group. |
| Glycosidic Torsion | The rotation around the N1-C1' bond connecting the base to the sugar. | Likely to favor the anti conformation, typical for pyrimidine (B1678525) nucleosides. |
Prediction of Binding Affinities and Substrate Specificity
Computational methods play a crucial role in predicting the binding affinity of a drug candidate for its target enzyme and its selectivity over other enzymes. This is particularly important for antiviral nucleoside analogs, which should ideally inhibit the viral polymerase without significantly affecting human DNA polymerases, thereby minimizing toxicity.
Binding affinity is often quantified by the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). Computational approaches to predict these values include free energy perturbation (FEP) and thermodynamic integration (TI), which are rigorous but computationally expensive methods. More commonly, scoring functions from docking programs provide a qualitative or semi-quantitative estimate of binding affinity.
The substrate specificity of this compoundtriphosphate for viral RT over human polymerases is a key determinant of its therapeutic index. The 3'-azido group is a well-established structural feature that confers selectivity. Many viral RTs can accommodate the bulky 3'-azido group, whereas human DNA polymerases are generally less tolerant, leading to preferential inhibition of the viral enzyme. nih.gov
The 5-chloro substituent can further modulate binding affinity and specificity. Halogen atoms can participate in halogen bonding, a non-covalent interaction with electron-rich atoms like oxygen, which can enhance binding affinity. Furthermore, the electron-withdrawing nature of the chlorine atom can alter the hydrogen bonding pattern of the cytosine base. In silico studies on related compounds have shown that modifications at the 5-position of the pyrimidine ring can influence the interaction with the enzyme's active site.
Crystal Structure Analysis of Cytidine, 3'-azido-5-chloro-2',3'-dideoxy- and Related Analogs
X-ray crystallography provides the most definitive atomic-level information about the three-dimensional structure of a molecule in its solid state. A crystal structure analysis of Cytidine, 3'-azido-5-chloro-2',3'-dideoxy- would reveal precise bond lengths, bond angles, and torsion angles, confirming the conformational preferences predicted by computational methods.
While a crystal structure for the specific compound Cytidine, 3'-azido-5-chloro-2',3'-dideoxy- may not be publicly available, the crystal structures of numerous related nucleoside analogs have been determined. For instance, the crystal structure of related 5-chlorocytidine (B1140304) derivatives reveals details of their molecular geometry. nih.govscispace.com Similarly, crystallographic studies of 3'-azido-2',3'-dideoxynucleosides have provided valuable insights into the conformational effects of the 3'-azido group.
In a hypothetical crystal structure of Cytidine, 3'-azido-5-chloro-2',3'-dideoxy-, one would expect to observe specific intermolecular interactions, such as hydrogen bonding between the cytosine base and neighboring molecules, and potentially stacking interactions between the pyrimidine rings. The crystal packing would be influenced by these interactions, as well as by the shape of the molecule.
The table below summarizes the kind of information that would be obtained from a crystal structure analysis:
| Parameter | Information Provided |
| Unit Cell Dimensions | The size and shape of the basic repeating unit of the crystal. |
| Space Group | The symmetry of the crystal lattice. |
| Atomic Coordinates | The precise position of each atom in the unit cell. |
| Bond Lengths and Angles | The geometry of the molecule. |
| Torsion Angles | The conformation of the sugar ring and the glycosidic bond. |
| Intermolecular Interactions | Hydrogen bonds and other non-covalent interactions that stabilize the crystal structure. |
By studying the crystal structures of closely related analogs, it is possible to make well-founded inferences about the likely solid-state structure of Cytidine, 3'-azido-5-chloro-2',3'-dideoxy-.
Future Directions in Research on Cytidine, 3 Azido 5 Chloro 2 ,3 Dideoxy and Next Generation Analogs
Development of Novel Synthetic Routes
The synthesis of nucleoside analogs is a cornerstone of their development, impacting yield, purity, and the feasibility of creating diverse derivatives. For "Cytidine, 3'-azido-5-chloro-2',3'-dideoxy-," future research will likely focus on creating more efficient and stereospecific synthetic pathways.
General strategies for synthesizing 3'-azido-3'-deoxynucleosides have been described, which can be adapted for the synthesis of 3'-substituted 3'-deoxynucleosides for the development of new antiviral drugs. nih.govnih.gov These methods often serve as a foundation for producing building blocks for more complex molecules. nih.govnih.gov For instance, an efficient stereospecific total synthesis of AZT has been reported starting from crotonaldehyde, a route that could be adapted for analogous compounds. ucla.edu
The introduction of the 5-chloro substituent on the pyrimidine (B1678525) base is a key structural feature. Research into the synthesis of 5-chloro-substituted derivatives of related compounds, such as 3'-azido-2',3'-dideoxyuridine (B1200160), has been undertaken to explore their anti-HIV properties. nih.gov Future synthetic work could focus on improving the methods for halogenation of the nucleobase and the introduction of the azido (B1232118) group at the 3' position of the sugar moiety. rsc.org The development of one-pot or continuous-flow processes could also enhance the efficiency and reduce the cost of synthesis. google.com
Key areas for synthetic research include:
Stereoselective Glycosylation: Developing more efficient methods to control the stereochemistry at the anomeric carbon (C1') during the coupling of the 5-chlorocytosine (B1228043) base with the modified sugar.
Efficient Azidation: Optimizing the introduction of the azide (B81097) group at the 3'-position to improve yield and reduce the use of hazardous reagents.
Late-Stage Functionalization: Exploring methods for the late-stage introduction of the chlorine atom or other functional groups to allow for the rapid generation of a library of analogs for structure-activity relationship (SAR) studies.
Exploration of Combination Therapies
The use of combination therapies is a standard approach in the treatment of viral infections and cancer to enhance efficacy, reduce the emergence of drug resistance, and minimize toxicity. For "Cytidine, 3'-azido-5-chloro-2',3'-dideoxy-," exploring its use in combination with other therapeutic agents is a logical next step.
Nucleoside analogs are often administered as part of combination therapy. nih.gov For example, the combination of nucleoside analogs with alkylating agents has been shown to be potentially useful in treating certain types of leukemia. nih.gov In the context of antiviral therapy, combining nucleoside analogs with different mechanisms of action, such as non-nucleoside reverse transcriptase inhibitors (NNRTIs), is a common strategy.
Future research could investigate the synergistic, additive, or antagonistic effects of "Cytidine, 3'-azido-5-chloro-2',3'-dideoxy-" with other antivirals or anticancer drugs. Such studies would involve in vitro and in vivo models to assess the combined effect on viral replication or tumor cell growth. The rationale for combination often lies in targeting different stages of the viral life cycle or distinct cellular pathways. mdpi.com
Potential Combination Strategies:
| Therapeutic Area | Potential Combination Agents | Rationale |
| Antiviral | Other nucleoside/nucleotide reverse transcriptase inhibitors (NRTIs), Non-nucleoside reverse transcriptase inhibitors (NNRTIs), Protease inhibitors, Integrase inhibitors | Target different viral enzymes or proteins to increase the barrier to resistance. |
| Anticancer | DNA damaging agents (e.g., platinum-based drugs), Topoisomerase inhibitors, Kinase inhibitors, Immunotherapies | Enhance cytotoxic effects or modulate the tumor microenvironment. |
Identification of New Molecular Targets
The primary molecular target for many nucleoside analogs, including azido-substituted compounds, is viral reverse transcriptase or cellular DNA polymerases. nih.govnih.gov These analogs act as chain terminators during DNA synthesis. nih.govnih.gov However, the 5-chloro substitution on the pyrimidine ring could modulate the interaction with these enzymes or even lead to the identification of novel molecular targets.
The incorporation of 5-halogenated deoxyuridines into DNA can alter its processing and replication. caymanchem.com This suggests that "Cytidine, 3'-azido-5-chloro-2',3'-dideoxy-" could have effects beyond simple chain termination. Future research should aim to elucidate the precise mechanism of action and identify all relevant molecular targets. This can be achieved through a variety of experimental approaches:
Enzyme Inhibition Assays: Testing the inhibitory activity of the triphosphate form of the compound against a panel of viral and human polymerases to determine its selectivity.
Proteomics and Transcriptomics: Using "omics" approaches to identify changes in protein expression or gene transcription in cells treated with the compound, which could reveal novel pathways and targets.
Chemical Biology Approaches: Designing probes based on the compound's structure to pull down interacting proteins from cell lysates.
Application of Advanced Computational Methodologies
Computational chemistry and molecular modeling have become indispensable tools in drug discovery and development. nih.gov For "Cytidine, 3'-azido-5-chloro-2',3'-dideoxy-" and its next-generation analogs, advanced computational methodologies can be applied at various stages of the research pipeline.
Quantitative Structure-Activity Relationship (QSAR) studies can be employed to build models that correlate the structural features of a series of analogs with their biological activity. nih.govmdpi.com These models can then be used to predict the activity of newly designed compounds, thereby prioritizing synthetic efforts.
Molecular docking and molecular dynamics (MD) simulations can provide insights into the binding mode of the activated triphosphate form of the compound within the active site of its target enzyme, such as HIV reverse transcriptase. These simulations can help to explain the impact of the 5-chloro and 3'-azido substitutions on binding affinity and selectivity.
De novo design algorithms can be used to generate novel molecular structures that are predicted to have improved activity or a more favorable pharmacological profile. These methods can explore a vast chemical space to identify promising new scaffolds.
Table of Computational Approaches and Their Applications:
| Computational Method | Application in Drug Development |
| 3D-QSAR | Predict biological activity of new analogs and guide lead optimization. |
| Molecular Docking | Predict the binding mode and affinity of the compound to its molecular target. |
| Molecular Dynamics (MD) Simulations | Study the dynamic behavior of the compound-target complex and assess binding stability. |
| Free Energy Perturbation (FEP) | Calculate the relative binding affinities of a series of analogs with high accuracy. |
| ADMET Prediction | In silico prediction of absorption, distribution, metabolism, excretion, and toxicity properties to identify potential liabilities early in the development process. |
By integrating these computational approaches with experimental validation, the development of next-generation analogs of "Cytidine, 3'-azido-5-chloro-2',3'-dideoxy-" can be significantly accelerated, leading to the discovery of more effective and safer therapeutic agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
